3-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-(4-CHLOROPHENYL)-4-(3-METHYLTHIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(3-METHYLTHIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the pyridine ring: This step often involves the condensation of the pyrazole intermediate with a suitable pyridine precursor.
Functional group modifications: Chlorination and thiophene substitution can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrazolopyridines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(3-METHYLTHIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Indazoles: Contain a fused benzene and pyrazole ring.
Benzimidazoles: Feature a fused benzene and imidazole ring.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-4-(3-METHYLTHIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C17H14ClN3OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H14ClN3OS/c1-9-6-7-23-16(9)12-8-13(22)19-17-14(12)15(20-21-17)10-2-4-11(18)5-3-10/h2-7,12H,8H2,1H3,(H2,19,20,21,22) |
InChI Key |
FCWWWWJAGQEPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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